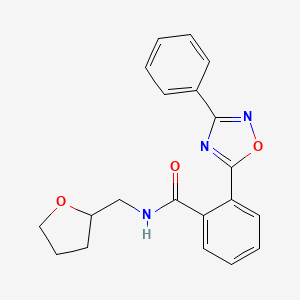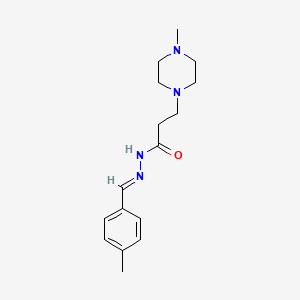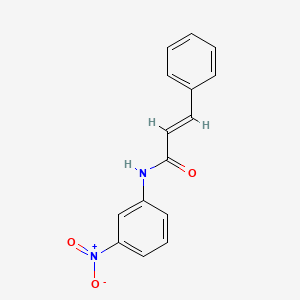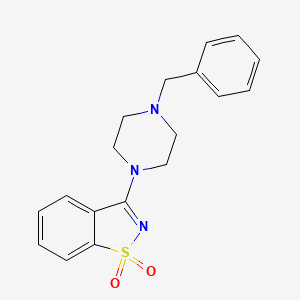![molecular formula C20H24FN5O B5544315 7-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-3-isopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5544315.png)
7-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-3-isopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazepine derivatives, including triazolo and tetrazolo variations, are of significant interest due to their diverse pharmacological properties and potential therapeutic applications. These compounds have been synthesized and studied for various biological activities, including anticonvulsant, sedative, and anti-tubercular effects among others.
Synthesis Analysis
The synthesis of diazepine derivatives often involves multi-step reactions, including cycloadditions, rearrangements, and condensation reactions. For example, the synthesis of tricyclic heterocycles, such as tetrahydro-1,2,4-triazolo[1,5-d][1,4]diazepinium salts, involves a [3+2]-cycloaddition reaction followed by a ring-expansion rearrangement (Beilstein Journal of Organic Chemistry, 2018).
Molecular Structure Analysis
The molecular structure of diazepine derivatives is characterized by the presence of a diazepine ring, which can be fused with other heterocyclic structures like triazolo or tetrazolo rings. This structural arrangement is crucial for the biological activity of these compounds. Advanced techniques such as NMR and mass spectrometry are used to elucidate the molecular structure and confirm the synthesis of desired compounds (Journal of Mass Spectrometry, 1994).
Chemical Reactions and Properties
Diazepine derivatives can undergo various chemical reactions, including functionalization and acylation, to modify their structure and enhance their pharmacological properties. The reactivity of the diazepine ring allows for the introduction of different substituents, affecting the compound's chemical properties and biological activity (Journal of Organic and Pharmaceutical Chemistry, 2018).
Physical Properties Analysis
The physical properties of diazepine derivatives, such as solubility, melting point, and stability, are essential for their formulation and application. These properties can be tailored through chemical modifications to meet specific requirements for pharmaceutical development.
Chemical Properties Analysis
The chemical properties of diazepine derivatives, including their reactivity, stability, and interactions with biological targets, are central to their pharmacological effects. Studies on the synthesis and structural modification of azolo[1,4]diazepines highlight the importance of structural features in determining the compounds' chemical behavior and interaction with receptors (2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Modification
Azolo[1,4]diazepines, such as the one mentioned, are subject to various synthetic methods and structural modifications to enhance their pharmacological profiles. Kemskii et al. (2017) highlighted the generalization and systematization of synthesis methods and chemical transformations of azolo[1,4]diazepines, emphasizing their importance in designing compounds with significant pharmacological potential (Kemskii, Bol’but, Dmytriv, & Vovk, 2017). This research underpins the foundational synthetic strategies that can be applied to the specific compound , showcasing its relevance in medicinal chemistry and drug design.
Biological Activity and Therapeutic Applications
The structural basis of azolo[1,4]diazepines lends itself to biological activity, particularly in the realm of BET (Bromo- and Extra-Terminal domain) protein inhibition. Sharp et al. (2017) described the modular synthesis of novel 1,2,3-triazolobenzodiazepines showing potent BET inhibitory activity and significant effects against leukemic cells, suggesting a promising avenue for cancer therapy (Sharp et al., 2017). This research indicates potential therapeutic applications of azolo[1,4]diazepines in oncology.
Anticonvulsant Properties
Another aspect of scientific research on azolo[1,4]diazepines includes their anticonvulsant properties. Narayana et al. (2006) synthesized novel triazolo[4,3-a][1,4]benzodiazepines demonstrating excellent anticonvulsant activity, which compares favorably with the standard drug, diazepam (Narayana, Vijaya Raj, Ashalatha, & Kumari, 2006). This highlights the potential of such compounds in developing new anticonvulsant therapies.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(7-fluoro-2-methyl-1H-indol-3-yl)-1-(3-propan-2-yl-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O/c1-12(2)20-24-23-17-7-8-25(9-10-26(17)20)18(27)11-15-13(3)22-19-14(15)5-4-6-16(19)21/h4-6,12,22H,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNPPETWHDRSJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N3CCC4=NN=C(N4CC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-3-isopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5544237.png)
![2-amino-N-1-naphthyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5544249.png)

![2-methoxy-N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5544264.png)
![1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5544265.png)

![4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544287.png)

![1-phenyl-4-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2-piperazinone](/img/structure/B5544305.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5544306.png)
![{4-[3-(phenylsulfonyl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5544320.png)


